N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide
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Overview
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide is a synthetic organic compound with a complex molecular structure. This compound's unique configuration confers specific physicochemical properties that make it valuable for various scientific research applications, including chemical synthesis, biological studies, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide typically involves multi-step organic reactions. These might include:
The initial formation of the pyrazolo[3,4-d]pyrimidine core by cyclization reactions involving suitable starting materials like substituted anilines and appropriate diketones.
Subsequent modifications of this core structure through various functional group transformations to introduce the chlorophenyl and pyrazolyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound might leverage continuous flow chemistry techniques to optimize reaction yields and scalability. Industrial methods would focus on:
Ensuring high-purity reactants and stringent reaction conditions to achieve reproducibility and high yields.
Utilizing catalysts and automated systems to enhance efficiency and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide can undergo various types of reactions:
Oxidation: This compound might be susceptible to oxidative transformations, particularly at the cyclohexylacetamide and pyrazole groups.
Reduction: Selective reduction can alter specific functional groups, potentially modifying the compound's activity.
Substitution: The chlorine atom in the 4-chlorophenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reagents such as hydrogen peroxide or other oxidizing agents are typical for oxidation reactions. Reducing agents like sodium borohydride could be used for reduction processes. Substitution reactions may utilize reagents like sodium methoxide or other strong nucleophiles.
Major Products Formed
The major products from these reactions would vary based on the specific functional group targeted and the reaction conditions employed. For instance, oxidation may yield hydroxy derivatives, while reduction might result in more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and new material development.
Biology
This compound can be used to probe biological pathways, acting as a molecular tool to modulate specific biochemical processes. Its structural features allow it to interact with various biological targets, making it useful in enzyme inhibition studies or signaling pathway exploration.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties. Its diverse functional groups allow for binding to multiple biological targets, suggesting possible applications in drug development, particularly for conditions related to its biological activity.
Industry
From an industrial perspective, this compound could be utilized in the manufacture of advanced materials, agrochemicals, or specialty chemicals, due to its unique structural and functional properties.
Mechanism of Action
The mechanism by which N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate specific biochemical pathways, leading to alterations in cellular functions. The compound's diverse functional groups allow it to engage in multiple types of chemical bonding, enhancing its versatility as a research tool.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include:
N-{1-[1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide
N-{1-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide
Highlighting Uniqueness
What sets N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-cyclohexylacetamide apart is the specific substitution pattern on its aromatic ring and pyrazole moieties, which can significantly influence its chemical reactivity and biological activity. This unique configuration enables distinct interactions with biological targets, making it a subject of interest for further research and development.
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Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h7-11,13-14,16H,2-6,12H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWZVSOEQJKBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2CCCCC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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